Batabulin Sodium

Content Navigation

CAS Number

Product Name

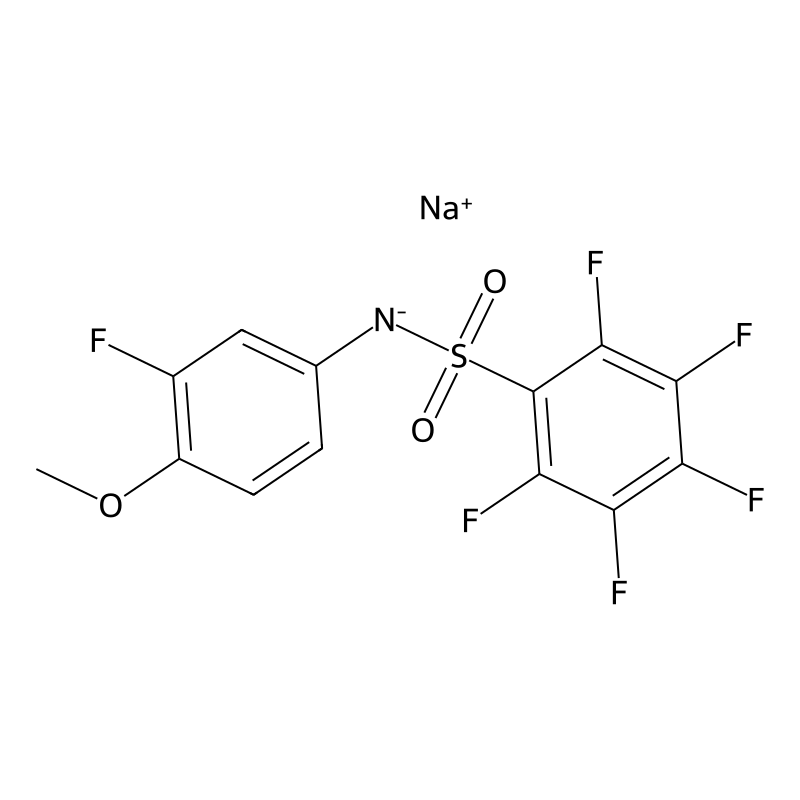

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Binding Characteristics

Batabulin is a synthetic microtubule-destabilizing agent that binds irreversibly and covalently to specific β-tubulin isotypes [1].

- Target Site: It binds to the colchicine binding site (CBS) on β-tubulin [2] [3].

- Target Isotypes: Its binding is specific to the β1, β2, and β4 isotypes of tubulin [1].

- Irreversible Inhibition: Unlike many CBS inhibitors like colchicine or podophyllotoxin, Batabulin forms a covalent bond with β-tubulin, leading to permanent inhibition of microtubule polymerization [1].

- Cellular Consequences: This binding inhibits microtubule formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) [1].

The table below summarizes its key pharmacological properties.

| Feature | Description |

|---|---|

| Drug Name | Batabulin (also known as T138067-sodium) [1]. |

| Chemical Type | Synthetic small molecule [1]. |

| Primary Target | Colchicine Binding Site (CBS) of β-tubulin [1] [2]. |

| Binding Mode | Irreversible, covalent binding [1]. |

| Target Tubulin Isotypes | β1, β2, and β4 [1]. |

| Effect on Microtubules | Destabilizes microtubules, inhibits polymerization [1]. |

| Cellular Outcome | G2/M cell cycle arrest and apoptosis [1]. |

Clinical Trial Data and Efficacy

A Phase 2 study evaluated Batabulin in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) [1].

- Dosing Regimen: 330 mg/m² administered intravenously on a weekly schedule [1].

- Patient Cohort: 18 eligible patients (16 with glioblastoma multiforme, 2 with anaplastic astrocytoma) [1].

- Efficacy Results: The trial concluded that Batabulin lacked sufficient activity for further development in this population [1].

- Outcomes Summary: No objective tumor responses were observed; 3 patients had stable disease with a median duration of 2.6 months [1].

The table below summarizes the quantitative efficacy outcomes from the Phase 2 trial.

| Efficacy Parameter | Result |

|---|---|

| Number of Eligible Patients | 18 [1]. |

| Objective Tumor Response | 0 patients [1]. |

| Patients with Stable Disease | 3 patients [1]. |

| Median Duration of Stable Disease | 2.6 months [1]. |

| Conclusion | No clinical activity was observed at the given dose and schedule [1]. |

Experimental Protocols for Tubulin Binding

While a specific protocol for Batabulin's binding assays is not detailed in the search results, the following established methodologies are relevant for investigating the binding of small molecules like Batabulin to tubulin.

Tubulin Polymerization Inhibition Assay This is a standard biochemical method for testing potential tubulin inhibitors. The protocol involves monitoring the increase in light absorbance as tubulin polymerizes into microtubules in vitro. A test compound that inhibits polymerization will show a reduced rate or extent of absorbance increase compared to a control [2]. The GI50 (concentration for 50% growth inhibition) is a key metric derived from this assay [4].

Affinity-Based Pull-Down for Target Identification This technique confirms a direct interaction between a small molecule and its protein target.

- Probe Synthesis: The small molecule (e.g., Batabulin) is conjugated to a solid support like agarose beads or tagged with biotin [5].

- Incubation: The conjugated molecule is incubated with a cell lysate or purified tubulin protein.

- Wash and Elution: After incubation, non-specific proteins are washed away, and proteins bound to the bait molecule are eluted.

- Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry [5].

Rational Drug Design and Structural Insights

The search results highlight strategies for designing improved tubulin inhibitors, which provide context for understanding Batabulin's design.

- Importance of the Colchicine Binding Site (CBS): The CBS on β-tubulin remains a promising target for anticancer drug design. Inhibitors targeting this site are often investigated for their potential to overcome multidrug resistance (MDR) associated with taxane and vinca alkaloid treatments [2].

- Irreversible Binding as a Strategy: Batabulin's covalent binding mechanism is a distinct approach aimed at achieving prolonged and potent inhibition [1].

- Sulfur Substitution: Some studies have shown that substituting oxygen with sulfur in tubulin inhibitors can enhance binding affinity. The sulfur atom's larger atomic size and different electronic properties can form favorable interactions with tubulin residues [4].

The diagram below illustrates the cellular mechanism of action of Batabulin.

Figure 1: Batabulin induces apoptosis by irreversibly binding β-tubulin, disrupting microtubule formation and causing cell cycle arrest.

Research Implications and Future Directions

Although Batabulin itself was not successful in clinical trials for glioma, its investigation provides valuable insights for future drug discovery.

- Overcoming Drug Resistance: The search for novel CBS inhibitors is driven by the need to overcome multidrug resistance, often mediated by P-glycoprotein efflux pumps or specific β-tubulin mutations [2]. Batabulin's irreversible mechanism was one strategy to circumvent this.

- Advanced Screening Techniques: Modern drug discovery employs in silico pharmacophore-based virtual screening to identify novel tubulin inhibitors. These workflows combine structure-based and ligand-based models to screen compound libraries efficiently before experimental validation [2].

- Blood-Brain Barrier (BBB) Penetration: A significant challenge in treating brain tumors like glioma is designing drugs that can cross the BBB. Future MTA development must consider strategies to enhance CNS delivery [3].

References

- 1. Phase 2 study of T138067-sodium in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel β-Tubulin Inhibitors Using a Combined ... [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule-Targeting Agents: Advances in Tubulin ... [mdpi.com]

- 4. Tubulin structure-based drug design for the development of ... [nature.com]

- 5. Target identification of small molecules: an overview of the ... [bmcbiotechnol.biomedcentral.com]

Mechanism of Action: Covalent Binding and Tubulin Degradation

The core mechanism involves the covalent modification of a specific cysteine residue, which triggers a downstream process leading to the loss of tubulin protein.

Figure 1: The signaling pathway of Batabulin sodium, from covalent binding to apoptotic cell death.

- Primary Molecular Target: this compound covalently and selectively binds to a conserved cysteine residue at position 239 (Cys-239) on specific β-tubulin isotypes, including β1, β2, and β4 [1] [2] [3].

- Isoform Selectivity: The binding is highly selective. Tubulin isoforms that possess a serine residue at position 239 (Ser-239), such as β3 and β6, are resistant to degradation by these compounds [1] [4].

- Downstream Effect: This covalent binding does not merely inhibit tubulin function; it actively promotes the degradation of the α/β-tubulin heterodimers via the proteasome-dependent pathway [1]. This degradation-based mechanism is what classifies these agents as a distinct, third class of tubulin inhibitors [1] [4].

Comparative Analysis of Cys-239 Targeting Compounds

The strategy of targeting Cys-239 is not limited to a single compound. Several small molecules with diverse structures have been identified that share this mechanism [1].

| Compound Name | Key Structural or Functional Notes | Primary Documented Target | Effect on Tubulin |

|---|---|---|---|

| Batabulin (T138067) | Synthetic pentafluorophenylsulfonamide; the most characterized in this context [2] [5] [3]. | β-tubulin (Cys-239) [2] | Covalent binding, inhibits polymerization, promotes degradation [1] [2]. |

| T0070907 | Known as a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor [1]. | PPARγ (Cys-313) & β-tubulin (Cys-239) [1] | Promotes proteasome-dependent tubulin degradation [1]. |

| T007-1 | A derivative of T0070907 with improved anticancer activity [1]. | β-tubulin (Cys-239) [1] | Promotes highly selective tubulin degradation [1]. |

| EBI (N,N'-ethylene-bis(iodoacetamide)) | A bifunctional alkylating agent [1]. | β-tubulin (Cys-239) [1] | Induces tubulin degradation [1]. |

| AITC (Allyl Isothiocyanate) | A natural compound found in plants like mustard and horseradish [1]. | β-tubulin (Cys-239) [1] | Induces tubulin degradation [1]. |

Experimental Data and Protocols

The following table summarizes key experimental findings that validate the mechanism of action and biological effects of this compound.

| Assay Type | Experimental Model | Key Findings / Outcome | Reference |

|---|---|---|---|

| In Vitro Tubulin Polymerization | Purified bovine brain tubulin | Batabulin disrupted microtubule polymerization, analogous to colchicine [1] [2]. | [1] [2] |

| Cellular Tubulin Degradation | HeLa, Hct116, MCF7 cells | Treatment led to dose-dependent down-regulation of α-tubulin and β-tubulin protein, but not mRNA, blocked by proteasome inhibitor MG132 [1]. | [1] |

| Cell Cycle Analysis | MCF7 cells | 24-hour treatment with 30-300 nM Batabulin caused 25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest [5] [6] [3]. | [5] [6] [3] |

| Apoptosis Analysis | MCF7 cells | 24-48 hour treatment with 30-300 nM Batabulin resulted in 25-80% of cells undergoing apoptosis (dose and time-dependent) [5] [6] [3]. | [5] [6] [3] |

| In Vivo Efficacy | Athymic nude mice with CCRF-CEM xenografts | Intraperitoneal injection of 40 mg/kg Batabulin, once weekly, significantly impaired growth of drug-sensitive tumors [2] [5] [6]. | [2] [5] [6] |

Therapeutic Implications and Significance

- A Novel Class of Tubulin Inhibitors: this compound and the other compounds described represent a proposed third class of tubulin inhibitors, distinct from traditional microtubule-stabilizing (e.g., paclitaxel) and destabilizing (e.g., colchicine) agents. This new class acts through promoting tubulin heterodimer degradation rather than just modulating polymerization [1] [4].

- Potential to Overcome Resistance: A key therapeutic advantage of this covalent mechanism is its potential activity against multidrug-resistant (MDR) tumors. Batabulin has shown cytotoxicity against tumor cell lines resistant to vinblastine, paclitaxel, and other chemotherapeutics, and was efficacious in mouse models of multidrug-resistant cancers [2]. The covalent binding likely allows it to evade drug-efflux pumps like P-glycoprotein that commonly cause resistance to classical tubulin inhibitors [2].

References

- 1. Covalent modification of Cys-239 in β-tubulin by small ... [pmc.ncbi.nlm.nih.gov]

- 2. Selective, covalent modification of β-tubulin residue Cys ... [pmc.ncbi.nlm.nih.gov]

- 3. | synthetic pentafluorophenyl... | InvivoChem this compound [invivochem.com]

- 4. Covalent modification of Cys - 239 in β-tubulin by small molecules as... [pubmed.ncbi.nlm.nih.gov]

- 5. | Apoptosis | Microtubule Associated | TargetMol Batabulin [targetmol.com]

- 6. This compound (T138067 sodium) | Antitumor Agent [medchemexpress.com]

Batabulin sodium pentafluorophenylsulfonamide

Mechanism of Action and Signaling Pathway

Batabulin sodium covalently and selectively binds to a subset of beta-tubulin isoforms (β1, β2, β3, and β4) at a conserved cysteine residue (Cys-239). This binding disrupts normal microtubule polymerization, causing a cascade of cellular events: cytoskeletal collapse, an increase in chromosomal ploidy, cell cycle arrest at the G2/M boundary, and ultimately, the induction of tumor cell apoptosis [1] [2] [3].

The diagram below illustrates this sequential signaling pathway.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Biological Activity and Experimental Data

This compound demonstrates potent biological activity in both in vitro and in vivo models.

In Vitro Activity

The table below summarizes key findings from cell-based assays, typically using MCF7 breast cancer cells [2] [4].

| Assay Type | Cell Line | Tested Concentrations | Incubation Duration | Key Observations |

|---|---|---|---|---|

| Cell Cycle Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | 25-30% of cells exhibited tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [2] [4]. |

| Apoptosis Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24-48 hours | 25-30% of cells underwent apoptosis after 24h; 50-80% of the population after 48h exposure to 100 nM [2] [4]. |

| Molecular Target | MCF7 | 30-300 nM | 24-48 hours | Selective covalent binding to β-tubulin isoforms at Cys-239, disrupting microtubule polymerization and causing cytoskeletal collapse [2] [4]. |

In Vivo Efficacy

In male athymic nude mice implanted with drug-sensitive CCRF-CEM tumors, this compound was administered via intraperitoneal injection at 40 mg/kg once weekly [2] [4]. This regimen resulted in significant impairment of tumor growth [2] [4]. A Phase 2 clinical study in patients with malignant glioma also used an intravenous dose of 330 mg/m² weekly [3].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key in vitro experiments.

Cell Cycle Analysis Protocol [2] [4]

This workflow details the procedure for analyzing cell cycle arrest using flow cytometry.

Figure 2: Experimental workflow for cell cycle analysis.

- Cell Line: MCF7 cells [2] [4].

- Treatment: Apply this compound at concentrations of 30 nM, 100 nM, and 300 nM [2] [4].

- Incubation: Expose cells to the compound for 24 hours [2] [4].

- Cell Harvesting and Fixation: After incubation, harvest the cells and fix them (typically with ethanol) [2] [4].

- Staining: Stain the fixed cells with a DNA-binding dye like Propidium Iodide (PI) [2] [4].

- Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured to distinguish cells in different cell cycle phases (G0/G1, S, G2/M). An increase in the population with 4n DNA content indicates G2/M phase arrest [2] [4].

Apoptosis Analysis Protocol [2] [4]

This protocol assesses the induction of programmed cell death.

- Cell Line and Treatment: Use MCF7 cells treated with this compound (30-300 nM) for 24 or 48 hours [2] [4].

- Detection Method: Apoptosis can be measured via flow cytometry using an Annexin V/propidium iodide (PI) staining kit [2] [4].

- Procedure:

- Harvest cells after treatment.

- Resuspend them in a binding buffer.

- Stain with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and PI (which stains dead cells).

- Data Interpretation: Cells that are Annexin V-positive and PI-negative are considered to be in early apoptosis. The results are quantified as the percentage of apoptotic cells in the treated population compared to the control [2] [4].

Additional Technical Information for Researchers

- Solubility and Stock Solutions: this compound is soluble in DMSO (~125 mg/mL, ~317.87 mM). For in vivo studies, it can be formulated for injection using a mixture of DMSO, Tween 80, and saline (10:5:85) [2] [4].

- Storage: For long-term storage, the powder should be kept at -20°C for 2-3 years. Stock solutions in solvent are best used within 6 months at -80°C or 1 month at -20°C, ensuring sealed storage to avoid moisture [2] [4] [3].

- Toxicity Profile: In mouse models, Batabulin has been associated with moderate hematologic and gastrointestinal toxicity [3].

- Blood-Brain Barrier Penetration: Its lipophilicity (clogP ~3.26) suggests a potential ability to cross the blood-brain barrier, which is relevant for researching its application in brain cancers [3].

This compound represents a mechanistically distinct class of microtubule disruptors. Its unique irreversible binding mode and selectivity for specific β-tubulin isotypes make it a valuable tool for cancer research.

References

Batabulin sodium T138067

Mechanism of Action

Batabulin exerts its antitumor effect through a unique mechanism of irreversible covalent binding [1] [2]. The sequence of its molecular mechanism is illustrated below:

Key steps in Batabulin's mechanism of action leading to cell death.

- Molecular Target: Batabulin covalently and selectively binds to a conserved cysteine residue at position 239 (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4) [1] [3] [2].

- Cellular Consequences: This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton. This disruption causes cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death) [1] [4] [5].

Key Experimental Data

The biological activity of Batabulin sodium has been characterized in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity and Cellular Effects [1] [5] [2]

| Cell Line | Experimental Context | Batabulin Concentration/IC₅₀ | Observed Effect |

|---|---|---|---|

| MCF7 (Human breast cancer) | Cell Cycle Analysis | 30-300 nM | ~25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest. |

| MCF7 (Human breast cancer) | Apoptosis Analysis | 100 nM (48-hour exposure) | 50-80% of the cell population underwent apoptosis. |

| HBL-100 (Human breast lineage) | Antiproliferative Activity | IC₅₀ = 0.2 µM | Potent inhibition of cell proliferation. |

| HUVEC (Human umbilical vein endothelial) | Antiproliferative Activity | IC₅₀ = 6.3 µM | Inhibition of proliferation. |

| Various Cell Lines | Cytoskeleton Disruption | 30-300 nM | Altered cell shape and collapse of the cytoskeleton. |

Table 2: In Vivo Efficacy and Tolerability [1] [4]

| Animal Model | Administration Route & Dosing | Key Findings | Reported Tolerability |

|---|---|---|---|

| Male athymic nude mice xenografted with CCRF-CEM (leukemia) tumors | 40 mg/kg; Intraperitoneal injection; once per week for 3 weeks. | Significant impairment of tumor growth. | Information specific to this study is limited. |

| Mouse models (general) | Incorporated into bionic hydrogels for sustained release. | Lengthened plasma residence time. | Moderate hematologic and gastrointestinal toxicity was observed. |

Experimental Protocols

For researchers aiming to work with this compound, here are methodologies from the literature and supplier data.

Table 3: Key Experimental Protocols

| Application | Detailed Methodology |

|---|

| *In Vitro* Cell Cycle Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 hours. 3. Analysis: Use flow cytometry to measure DNA content. A significant population with 4n DNA content indicates G2/M arrest [1] [2]. | | *In Vitro* Apoptosis Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 or 48 hours. 3. Analysis: Use flow cytometry to detect cells with reduced DNA content, a characteristic of apoptosis [1] [2]. | | *In Vivo* Efficacy Study | 1. Model: Male athymic nude mice (6-8 weeks old) injected with drug-sensitive CCRF-CEM tumor cells. 2. Dosing: Administer 40 mg/kg this compound via intraperitoneal injection once a week on days 5, 12, and 19 post-tumor implantation. 3. Endpoint: Monitor and compare tumor growth volumes against a control group [1]. | | Stock Solution Preparation | 1. Solvent: Dissolve in DMSO at a concentration of 100 mg/mL (approx. 269 mM). 2. Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month in a sealed, light-resistant container to prevent moisture absorption and inactivation [4] [5]. |

Clinical Development Status

This compound was developed by Amgen, Inc. and advanced into late-stage clinical trials [6] [4]. However, its development was discontinued after Phase 2/3. A Phase 2 study in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) was conducted but did not demonstrate sufficient efficacy to warrant further development [6].

References

- 1. This compound (T138067 sodium) | Antitumor Agent [medchemexpress.com]

- 2. Batabulin (T138067) | Antitumor Agent [medchemexpress.com]

- 3. Allocolchicinoids bearing a Michael acceptor fragment for ... [pmc.ncbi.nlm.nih.gov]

- 4. CAS 195533-53-0 this compound [bocsci.com]

- 5. Batabulin | Apoptosis | Microtubule Associated [targetmol.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Batabulin Sodium: Core Profile and Ploidy Effect

The table below summarizes the key information available on Batabulin sodium and its documented effect on ploidy.

| Attribute | Description |

|---|---|

| Drug Name | This compound (Synonyms: T138067 sodium) [1] |

| Drug Type | Small molecule, antitumor agent [1] [2] |

| Primary Target & Mechanism | Binds covalently and selectively to β-tubulin isotypes (at Cys-239), disrupting microtubule polymerization [1]. |

| Key Cellular Outcome | Disruption of microtubules affects cell morphology, leads to G2/M cell-cycle arrest, and ultimately induces apoptotic cell death [1]. |

| Documented Ploidy Effect | Treatment of MCF7 cells leads to cells with approximately 25-30% tetraploid (4n) DNA content, indicating an arrest at the G2/M boundary [1]. |

| R&D Status | Discontinued (Phase 2/3 trials for unresectable hepatocellular carcinoma) [2]. |

The link between Batabulin and increased ploidy is consistent with the known biology of antimicrotubule agents. A separate study on other antimicrotubule drugs (AMDs) like taxol and vincristine found that they induce hyperploidy in glioma cell lines that are defective in the G1 checkpoint. These hyperploid cells can undergo apoptosis, but a fraction survive and resume the cell cycle with heterogeneous and unstable karyotypes, a state of chromosome instability [3]. Batabulin, sharing a similar microtubule-disrupting mechanism, fits this established model.

Proposed Experimental Pathways for Ploidy Analysis

To conduct an in-depth investigation into Batabulin-induced ploidy changes, you would typically follow a workflow that connects the drug's mechanism to its cellular consequences. The diagram below outlines this logical pathway and key experimental approaches for validation.

The primary experimental methods to quantify and characterize the ploidy changes outlined in the pathway include:

- Cell Cycle & DNA Content Analysis: The core method for detecting tetraploid cells, as referenced in the data, is DNA content analysis via flow cytometry. This technique measures the DNA content per cell, allowing for the identification and quantification of cell populations with 4n (G2/M) and >4n (polyploid) DNA content [1].

- Karyotype & Chromosomal Instability Analysis: To move beyond DNA quantity and assess chromosomal quality and number, karyotype analysis is essential. This involves the metaphase spreading of chromosomes and Giemsa banding (G-banding) to visualize and count chromosomes, identifying numerical and structural changes [3]. Comparative Genomic Hybridization (CGH) can provide a higher-resolution, genome-wide view of copy number alterations [3].

- Supporting Mechanistic Assays: Immunofluorescence microscopy using antibodies against α-tubulin is used to visualize the collapse of the microtubule cytoskeleton and the formation of aberrant mitotic spindles [1]. To confirm the onset of programmed cell death in the polyploid population, Annexin V staining and flow cytometry are standard methods [4].

Research Implications and Future Directions

The induction of polyploidy presents a complex therapeutic outcome. While it can lead to apoptosis and cell death, the survival of a fraction of hyperploid cells with chromosomal instability is a significant concern, as it may contribute to tumor evolution and drug resistance [3].

Future research directions could explore:

- Combination Therapies: Investigating Batabulin in combination with other targeted agents, a strategy supported by research showing synergy between microtubule-stabilizing and destabilizing drugs [4].

- Tumor-Specific Vulnerability: Focusing on cancers with inherent checkpoint deficiencies that make them more susceptible to mitotic catastrophe upon antimicrotubule drug treatment [3].

References

Comprehensive In Vitro Protocol for Evaluating Batabulin Sodium in MCF-7 Breast Cancer Cells

Introduction to Batabulin Sodium

This compound (also known as T138067 sodium) is a novel microtubule-targeting agent that represents a distinct class of antitumor compounds with a unique mechanism of action. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, Batabulin binds covalently and selectively to a subset of β-tubulin isotypes at a conserved cysteine residue (Cys-239), thereby disrupting microtubule polymerization and cellular division. This covalent modification occurs specifically in β1, β2, and β4 tubulin isotypes, leading to collapse of the cytoskeleton, cell cycle arrest at the G2/M phase boundary, and ultimately induction of apoptotic cell death [1].

The therapeutic potential of Batabulin is particularly relevant for breast cancer research, especially in investigating treatment strategies for resistant phenotypes. Studies have demonstrated that MCF-7 cells, a well-characterized hormone receptor-positive breast cancer cell line, respond to Batabulin treatment with characteristic morphological changes and dose-dependent apoptosis, making this cell line an appropriate model for evaluating Batabulin's mechanism and efficacy [1]. This protocol provides detailed methodologies for conducting in vitro assessments of this compound using MCF-7 cells, incorporating relevant experimental parameters and analytical approaches.

Materials and Preparation

Compound Information and Reconstitution

This compound (CAS No.: 195533-98-3) has a molecular weight of 393.24 g/mol and the chemical formula C₁₃H₆F₆NNaO₃S [1]. The compound is typically supplied as an off-white to light yellow solid and should be stored at 4°C in sealed containers protected from moisture.

Table 1: this compound Stock Solution Preparation

| Solvent | Stock Concentration | Storage Conditions | Stability |

|---|---|---|---|

| Anhydrous DMSO | 10-100 mM | -80°C (6 months), -20°C (1 month) | Avoid repeated freeze-thaw cycles |

| Culture Medium | Working concentrations | Prepared fresh before use | Use within 24 hours |

For reconstitution, prepare a primary stock solution in anhydrous DMSO at concentrations ranging from 10-100 mM. Higher concentration stocks (e.g., 125 mg/mL or 317.87 mM) may be prepared for bulk studies but require sonication for complete dissolution [1]. It is critical to use freshly opened DMSO when preparing stock solutions as the compound is hygroscopic and moisture can compromise stability. From the primary stock, prepare working dilutions in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability.

Cell Line and Culture Conditions

The MCF-7 cell line (human breast adenocarcinoma) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% antibiotic-antimycotic solution [2]. For optimal experimental consistency, cells should be maintained at 37°C in a humidified incubator with 5% CO₂ and subcultured when they reach 70-80% confluence using standard trypsinization procedures.

For experiments, use cells between passages 5-25 to maintain phenotypic stability. Prior to Batabulin treatment, cells should be harvested and seeded at appropriate densities based on the specific assay parameters (detailed in subsequent sections). Allow cells to adhere for 24 hours post-seeding before initiating compound treatment to ensure proper attachment and recovery.

Required Equipment and Reagents

- Specialized equipment: Inverted phase-contrast microscope, CO₂ incubator, flow cytometer with appropriate filters for apoptosis assays, spectrophotometric plate reader, fluorescence microscope, tubulin polymerization assay kit.

- Consumables: Cell culture plates (6-well, 12-well, 96-well formats), sterile pipettes and tips, cryovials for cell storage, flow cytometry tubes.

- Key reagents: this compound, DMSO (cell culture grade), MTT or XTT cell viability assay kits, Annexin V-FITC/PI apoptosis detection kit, propidium iodide solution for cell cycle analysis, tubulin polymerization assay kit, caspase-9 activity assay kit, Bcl-2 and Bax antibodies for Western blotting.

Experimental Protocols

Cytotoxicity and Antiproliferative Assay

The assessment of cytotoxic effects and anti-proliferative activity provides fundamental data on this compound's potency against MCF-7 cells. This protocol utilizes the crystal violet assay method, which measures cell viability through dye binding to cellular nucleoproteins [3].

Procedure:

- Seed MCF-7 cells in 96-well plates at a density of 12 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment [3].

- Prepare this compound treatments in culture medium at concentrations ranging from 30 nM to 300 nM, along with appropriate vehicle controls (DMSO concentration ≤0.5%).

- Remove culture medium from cells and add 100 μL of each treatment concentration to triplicate wells.

- Incubate treated cells for 48 hours at 37°C in a 5% CO₂ incubator.

- After incubation, carefully remove media and gently wash cells with phosphate-buffered saline (PBS).

- Fix cells with 4% formaldehyde for 10 minutes, then stain with 0.2% crystal violet solution for 20 minutes.

- Wash plates thoroughly with distilled water to remove excess stain and air-dry completely.

- Add 1% SDS solution to each well to solubilize the bound dye and measure absorbance at 570 nm using a plate reader.

- Calculate cell viability percentage relative to vehicle-treated controls and determine the IC₅₀ value (concentration that inhibits cell growth by 50%) using appropriate statistical software.

Table 2: this compound Cytotoxicity Parameters in MCF-7 Cells

| Parameter | Value/Range | Incubation Time | Key Findings |

|---|---|---|---|

| Working Concentration Range | 30-300 nM | 24-48 hours | Dose-dependent decrease in cell viability |

| IC₅₀ Value | ~100 nM | 48 hours | Approximately 50% reduction in viability |

| Apoptotic Cells (Annexin V+) | 25-30% | 24 hours | Early apoptosis detection |

| Apoptotic Cells (Annexin V+) | 50-80% | 48 hours | Late apoptosis/necrosis |

Apoptosis Analysis by Annexin V/PI Staining

The detection of apoptotic cell death is crucial for understanding this compound's mechanism of action. The Annexin V/propidium iodide (PI) double staining method allows discrimination between early apoptotic, late apoptotic, and necrotic cell populations [1] [2].

Procedure:

- Seed MCF-7 cells in 12-well plates at 2.5 × 10⁵ cells/well and incubate overnight.

- Treat cells with this compound at concentrations of 30 nM, 100 nM, and 300 nM for 24 and 48 hours. Include untreated and vehicle controls.

- After treatment, collect both adherent and floating cells by gentle trypsinization and combine in flow cytometry tubes.

- Centrifuge cell suspensions at 500 × g for 5 minutes and wash twice with cold PBS.

- Resuspend cell pellets in 100 μL of 1× binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.

- Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (20 μg/mL) to each tube and incubate for 15 minutes in the dark at room temperature.

- Add 400 μL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.

- Use FL1 channel for Annexin V-FITC detection (λ_ex = 488 nm, λ_em = 530 nm) and FL3 channel for PI detection (λ_ex = 488 nm, λ_em > 600 nm).

- Analyze data to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis by Flow Cytometry

Assessment of cell cycle distribution provides insight into this compound's effect on cellular proliferation and division. This protocol uses propidium iodide DNA staining to identify cell cycle phase alterations [1].

Procedure:

- Seed and treat MCF-7 cells as described for apoptosis analysis (Section 3.2).

- After treatment, harvest cells by trypsinization and wash twice with cold PBS.

- Fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C (samples can be stored in ethanol at -20°C for up to 1 week).

- Centrifuge fixed cells at 500 × g for 5 minutes and remove ethanol completely.

- Resuspend cell pellets in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A, then incubate for 30 minutes at 37°C in the dark.

- Analyze stained cells by flow cytometry using the FL3 channel, collecting at least 10,000 events per sample.

- Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Batabulin treatment typically results in G2/M phase arrest with approximately 25-30% of cells exhibiting tetraploid (4n) DNA content after 24 hours of treatment [1].

Tubulin Polymerization Assay

This assay directly evaluates this compound's effect on microtubule dynamics by measuring the inhibition of tubulin polymerization in vitro [1] [4].

Procedure:

- Reconstitute tubulin protein (from bovine or porcine brain) according to manufacturer's instructions in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

- Prepare this compound solutions at concentrations ranging from 1-10 μM in G-PEM buffer.

- Add 100 μL of tubulin solution (2 mg/mL) to each well of a 96-well plate pre-warmed to 37°C.

- Add test compounds to their respective wells and mix thoroughly.

- Immediately monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled plate reader.

- Calculate the rate of polymerization and extent of polymerization inhibition relative to vehicle controls. This compound typically demonstrates an IC₅₀ of approximately 6.1 μM for tubulin polymerization inhibition [4].

Data Analysis and Interpretation

Expected Results and Statistical Analysis

This compound treatment should produce dose-dependent and time-dependent responses across the various assays. Typical results include:

- Cytotoxicity: Significant reduction in cell viability with IC₅₀ values approximately 100 nM after 48 hours of treatment [1].

- Apoptosis: 25-30% early apoptosis after 24 hours at 100-300 nM concentrations, increasing to 50-80% after 48 hours of treatment [1].

- Cell Cycle: Distinct G2/M phase arrest with approximately 25-30% of cells exhibiting tetraploid (4n) DNA content after 24 hours of treatment at 30-300 nM concentrations [1].

- Tubulin Polymerization: Significant inhibition of microtubule formation with IC₅₀ values around 6.1 μM in cell-free systems [4].

For statistical analysis, perform all experiments in triplicate with at least three biological replicates. Express data as mean ± standard deviation (SD) or standard error of the mean (SEM). Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05.

Mechanism of Action Visualization

The following diagram illustrates this compound's mechanism of action in MCF-7 cells:

Diagram 1: this compound mechanism of action in MCF-7 cells. The compound covalently binds to β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis through caspase-9 activation and altered Bcl-2/Bax expression.

Batabulin's covalent binding to β-tubulin isotypes (particularly at Cys-239) initiates a cascade of molecular events culminating in apoptotic cell death. This process involves activation of caspase-9, increased expression of pro-apoptotic Bax protein, and decreased expression of anti-apoptotic Bcl-2 protein [1] [4]. The diagram illustrates this sequential mechanism and the key regulatory proteins involved in Batabulin-induced apoptosis.

Technical Notes and Troubleshooting

Optimization and Validation

- Solvent Considerations: this compound is sparingly soluble in aqueous solutions. Maintain DMSO concentrations below 0.5% in all experiments and include vehicle controls with equivalent DMSO concentrations. Higher DMSO concentrations can compromise cell viability and confound results.

- Time Course Considerations: For comprehensive analysis, include multiple time points (24, 48, and 72 hours) in preliminary experiments to establish optimal treatment duration for specific endpoints.

- Positive Controls: Include appropriate positive controls in each experiment: paclitaxel (microtubule stabilizer), colchicine (microtubule destabilizer), or staurosporine (apoptosis inducer).

- Assay Validation: Validate flow cytometry assays using cells treated with known apoptosis inducers. Verify tubulin polymerization assays with established microtubule destabilizers like colchicine.

Troubleshooting Common Issues

- High Background Apoptosis: Reduce serum concentration during treatment or shorten treatment duration. Ensure cells are not over-confluent at treatment initiation.

- Variable IC₅₀ Values: Use consistent cell passage numbers and ensure identical seeding densities across experiments. Thoroughly pre-warm media and reagents to 37°C before treatments.

- Poor Tubulin Polymerization: Use fresh GTP in polymerization buffer and ensure tubulin aliquots have not undergone repeated freeze-thaw cycles. Verify temperature consistency throughout the assay.

- Low Signal in Flow Cytometry: Increase cell numbers per sample, confirm antibody concentrations through titration, and minimize time between staining and analysis.

References

- 1. This compound (T138067 sodium) | Antitumor Agent [medchemexpress.com]

- 2. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of Cytotoxic and Membranotropic ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and validation of novel microtubule ... [pmc.ncbi.nlm.nih.gov]

Batabulin sodium apoptosis assay concentration

Mechanism of Action and Apoptosis Induction

Batabulin sodium (T138067 sodium) is an antitumor agent that acts by covalently and selectively binding to a subset of β-tubulin isotypes, specifically at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, alterations in cell morphology, and cell-cycle arrest at the G2/M boundary. Ultimately, these effects trigger apoptotic cell death [1] [2] [3].

The tables below summarize the key quantitative data for this compound's activity:

Table 1: In Vitro Apoptosis and Cell Cycle Analysis in MCF7 Cells [1]

| Assay Type | Concentration Range | Incubation Time | Key Findings |

|---|---|---|---|

| Cell Cycle Analysis | 30 - 300 nM | 24 hours | 25-30% of cells showed tetraploid (4n) DNA content, indicating arrest at the G2/M phase. |

| Apoptosis Analysis | 30 - 300 nM | 24 hours | 25-30% of cells showed reduced DNA content, characteristic of apoptosis. |

| Apoptosis Analysis | 100 nM | 48 hours | 50-80% of the cell population was undergoing apoptosis. |

Table 2: In Vivo Efficacy in Mouse Xenograft Model [1]

| Parameter | Details |

|---|---|

| Animal Model | Male athymic nude mice (nu/nu) injected with CCRF-CEM cells |

| Dosage & Route | 40 mg/kg, intraperitoneal injection |

| Dosing Schedule | Once per week (on days 5, 12, and 19) |

| Result | Impaired growth of drug-sensitive CCRF-CEM tumors |

Protocol: Apoptosis Assay via Cell Cycle Analysis

This protocol details the method for quantifying this compound-induced apoptosis and cell cycle arrest in MCF7 cells, as referenced in the search results [1].

Materials

- Cell line: MCF7 human breast cancer cells

- Test compound: this compound (T138067 sodium) [1]

- Solvent: DMSO (for preparing stock and working concentrations) [1]

- Essential reagents: Propidium iodide (PI) staining solution, RNase A, ethanol (70%, ice-cold), phosphate-buffered saline (PBS)

- Equipment: Flow cytometer, cell culture incubator, centrifuge, water bath

Procedure

- Cell Seeding and Culture: Seed MCF7 cells in appropriate culture plates and allow them to adhere and grow under standard conditions (37°C, 5% CO₂) until they reach 60-70% confluence.

- Compound Treatment: Prepare working concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) in culture medium. Treat the cells with these concentrations. Include a vehicle control (DMSO at the same dilution as treated groups).

- Incubation: Incubate the cells for 24 hours for cell cycle analysis or for 24-48 hours for apoptosis analysis [1].

- Cell Harvesting: After incubation, harvest the cells by trypsinization, collect the supernatant (which may contain floating apoptotic cells), and combine with the trypsinized cells. Centrifuge the cell suspension and wash the pellet with PBS.

- Fixation and Staining: Resuspend the cell pellet gently in ice-cold 70% ethanol and fix at -20°C for at least 2 hours. After fixation, centrifuge the cells, remove the ethanol, and wash with PBS. Treat the cell pellet with RNase A to digest RNA, then stain with propidium iodide (PI) solution for DNA content analysis.

- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use the PI signal to measure DNA content.

- Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the population of cells with sub-G1 DNA content (indicative of apoptosis) can be determined from the DNA content histograms.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical sequence of events from this compound treatment to the final readout of apoptosis, integrating the key experimental steps:

Key Considerations for Researchers

- Positive Control: It is highly recommended to include a known apoptosis inducer, such as staurosporine, as a positive control to validate the assay performance [4].

- Caspase Activation: To provide further mechanistic insight, you can complement the cell cycle/apoptosis analysis with a Caspase-3/7 activity assay, which is a specific marker for apoptosis execution [4].

- Solvent Handling: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity to the cells [1] [3].

- Cytotoxicity Correlation: The pro-apoptotic effects (50-80% apoptosis at 100 nM for 48 hours) occur at concentrations well below the general cytotoxicity IC50 values reported in other cell lines, which can be in the micromolar range [3]. This suggests that apoptosis is a primary mechanism of action at these concentrations.

Reference List

- MedChemExpress. This compound (T138067 sodium) | Antitumor Agent [1].

- MedChemExpress. Batabulin (T138067) | Antitumor Agent [3].

- Nikon Corporation Healthcare Business Unit. Apoptosis assay using AI-driven fully automated ECLIPSE Ji [4].

- PMC. Allocolchicinoids bearing a Michael acceptor fragment for ... [2].

References

- 1. This compound (T138067 sodium) | Antitumor Agent [medchemexpress.com]

- 2. Allocolchicinoids bearing a Michael acceptor fragment for ... [pmc.ncbi.nlm.nih.gov]

- 3. Batabulin (T138067) | Antitumor Agent [medchemexpress.com]

- 4. Apoptosis assay using AI-driven fully automated ECLIPSE Ji [microscope.healthcare.nikon.com]

Batabulin Sodium: Mechanism and Cell Cycle Analysis Protocol

Introduction to Batabulin Sodium

This compound (also known as T138067) is a synthetic pentafluorophenylsulfonamide compound developed as an anticancer agent [1]. Its primary mechanism of action is the covalent and selective binding to a specific subset of beta-tubulin isoforms, including β1, β2, and β4, at a conserved cysteine residue (Cys-239) [1]. This binding disrupts the normal process of microtubule polymerization, which is critical for maintaining the cytoskeleton and for proper chromosome segregation during cell division.

Mechanism of Action and Signaling Pathway

The disruption of microtubule dynamics by this compound initiates a cascade of cellular events that ultimately leads to apoptotic cell death. The following diagram illustrates the key steps in this mechanism and the subsequent experimental parameters you can measure.

Diagram 1: Mechanism of action of this compound and corresponding experimental analysis methods. The compound binds tubulin, disrupting mitosis and leading to cell death, which can be measured with specific assays.

Detailed Experimental Protocols and Data

The following tables summarize the key experimental conditions and quantitative findings from studies on this compound.

Table 1: In Vitro Cell Culture Protocol and Effects of this compound (using MCF-7 breast cancer cells as a model) [1]

| Parameter | Details |

|---|---|

| Cell Line | MCF-7 (Human breast adenocarcinoma) |

| Tested Concentrations | 30 nM, 100 nM, 300 nM |

| Treatment Duration | 24 hours / 48 hours |

| Observed Phenotype | Altered cell morphology, cytoskeletal collapse |

| Cell Cycle Analysis (24h) | 25–30% of cells exhibited tetraploid (4n) DNA content, indicating G2/M arrest. |

| Apoptosis Analysis (24h) | 25–30% of cells showed diminished DNA content characteristic of apoptosis. |

| Apoptosis Analysis (48h at 100 nM) | 50–80% of the cell population underwent apoptosis. |

| Key Molecular Insight | Covalent modification of β-tubulin isoforms at Cys-239. |

Table 2: In Vivo Efficacy Protocol and Effects of this compound [1]

| Parameter | Details |

|---|---|

| Animal Model | Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g |

| Xenograft Model | Drug-sensitive CCRF-CEM tumors |

| Dosage | 40 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) injection |

| Dosing Schedule | Once per week (on days 5, 12, and 19 post-tumor inoculation) |

| Experimental Results | Significant impairment of drug-sensitive CCRF-CEM tumor growth. |

Table 3: Cell Cycle Analysis Protocol via Flow Cytometry This general protocol can be applied to assess the G2/M arrest induced by Batabulin, as described in [1] and supported by similar methodologies in [2] [3].

| Step | Procedure | Notes / Reagents |

|---|---|---|

| 1. Cell Preparation | Seed and culture cells until ~70% confluency. Treat with this compound at desired concentrations (e.g., 30-300 nM) and duration (e.g., 24h). | Include a vehicle control (e.g., DMSO). |

| 2. Cell Harvesting | Trypsinize, collect cells by centrifugation, and wash with PBS. | |

| 3. Fixation | Gently resuspend cell pellet in cold 70% ethanol. Fix at -20°C for a minimum of 2 hours or overnight. | Add ethanol drop-wise while vortexing gently to prevent clumping. |

| 4. Staining | Pellet fixed cells, wash with PBS, and resuspend in DNA staining solution. Incubate in the dark for 30-60 mins. | Propidium Iodide (PI, 50 µg/mL) or DAPI. Include RNase A (100 µg/mL) to eliminate RNA interference. |

| 5. Flow Cytometry | Analyze stained cells using a flow cytometer. Measure fluorescence in the red (for PI) or blue (for DAPI) channel. | Acquire at least 10,000 events per sample. Use pulse processing to exclude doublets. |

| 6. Data Analysis | Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. | Software: FlowJo, ModFit, or FCS Express. An increase in the G2/M peak indicates arrest. |

Experimental Workflow Visualization

The overall process for conducting and analyzing a this compound experiment, from cell treatment to data interpretation, is summarized below.

Diagram 2: Core workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.

Context and Significance

- Broader Context of Tubulin Inhibitors: Batabulin belongs to a class of anticancer agents that target tubulin to induce mitotic catastrophe and cell death [4]. Other compounds, like the novel inhibitor OAT-449, also disrupt tubulin polymerization, leading to G2/M arrest and non-apoptotic cell death in various cancer lines, demonstrating the validated nature of this therapeutic strategy [4].

- Role of Specific Tubulin Isoforms: Research on Class III beta-tubulin (β3-tubulin) has shown that knocking down this specific isotype in melanoma cells also impairs microtubule dynamics and induces G2/M cell cycle arrest [2]. This reinforces the biological rationale for Batabulin's efficacy, as it targets specific β-tubulin isoforms critical for proliferation and survival of cancer cells.

References

- 1. | synthetic pentafluorophenyl... | InvivoChem this compound [invivochem.com]

- 2. Beta3-Tubulin Is Critical for Microtubule Dynamics, Cell Cycle ... [pmc.ncbi.nlm.nih.gov]

- 3. Assessing DNA Damage Through the Cell Cycle Using ... [pubmed.ncbi.nlm.nih.gov]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple ... - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Profile & Solubility of Batabulin Sodium

Batabulin sodium (Synonyms: T138067 sodium) is an anticancer agent that acts by covalently and selectively binding to specific β-tubulin isotypes (β1, β2, β3, β4) at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to cytoskeleton collapse, cell-cycle arrest at the G2/M phase, and ultimately, apoptotic cell death [1] [2] [3].

The key solubility data from your search is summarized in the table below.

| Property | Value |

|---|---|

| Molecular Weight | 393.24 g/mol [2] [3] [4] |

| CAS Number | 195533-98-3 [2] [3] [4] |

| DMSO Solubility | 100 mg/mL (~ 254.3 mM) [3] or 125 mg/mL (~ 317.9 mM) [2] [4] |

| Appearance | Off-white to light yellow solid powder [2] [4] |

Stock Solution Preparation & Handling

The following protocols are recommended for preparing and storing this compound stock solutions to ensure stability and reproducibility in your experiments.

Preparation of 100 mg/mL Stock Solution in DMSO

- Bring a vial of this compound powder and anhydrous DMSO to room temperature.

- Weigh out the desired amount of this compound. To prepare a 1 mL stock solution, you will need 100 mg of the compound.

- Transfer the powder to a clean, dry vial.

- Add a precise volume of DMSO to achieve the final concentration of 100 mg/mL.

- Sonicate the mixture for a few minutes to ensure complete dissolution and to obtain a clear solution [3]. If necessary, gently vortex the mixture.

- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Storage and Stability

In Vitro Experimental Protocols

The methodologies below, adapted from the search results, outline how to assess the biological activity of this compound in cell-based assays.

Cell Cycle Arrest Assay (using MCF7 cells) [1] [2] [4]

- Cell Line: MCF7 human breast cancer cells.

- Treatment: Expose cells to this compound at concentrations of 30 nM, 100 nM, and 300 nM.

- Incubation Time: 24 hours.

- Expected Outcome: Analysis by flow cytometry should show approximately 25-30% of cells with tetraploid (4n) DNA content, indicating cell cycle arrest at the G2/M boundary.

Apoptosis Analysis Assay (using MCF7 cells) [1] [2] [4]

- Cell Line: MCF7 cells.

- Treatment: Expose cells to this compound at 30 nM, 100 nM, and 300 nM.

- Incubation Time: 24 to 48 hours.

- Expected Outcome:

- After 24 hours, approximately 25-30% of the cell population will show reduced DNA content, characteristic of apoptosis.

- After 48 hours of exposure to 100 nM this compound, approximately 50-80% of the cell population will be undergoing apoptosis, detectable via assays like Annexin V staining.

Diagram 1: Mechanism of Action of this compound. The diagram illustrates how Batabulin covalently binds to β-tubulin, leading to microtubule disruption and subsequent cellular events.

In Vivo Dosing Protocol

For preclinical studies, the following protocol has been used to evaluate the efficacy of Batabulin in mouse models.

- Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 g, injected with CCRF-CEM tumor cells [1] [2] [4].

- Dosage: 40 mg/kg [1] [2] [4].

- Route of Administration: Intraperitoneal (i.p.) injection [1] [2] [4].

- Dosing Schedule: Once per week, on days 5, 12, and 19 post-tumor implantation [1] [2] [4].

- Vehicle Formulation: The free acid form of Batabulin was used in one study with a vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 4 mg/mL. The solution was prepared by sequential addition of solvents with sonication [1].

Diagram 2: Stock Solution Preparation Workflow. This flowchart outlines the recommended steps for consistent preparation and storage of this compound stock solutions.

Critical Notes for Researchers

- Solubility Variance: The reported DMSO solubility has a slight discrepancy between sources. It is prudent to first aim for 100 mg/mL with sonication, moving to 125 mg/mL if necessary.

- Sodium Salt vs. Free Acid: Be aware that much of the experimental data, particularly the in vivo formulation, is referenced from studies using the free acid form of Batabulin (CAS 195533-53-0). While the biological activity is expected to be identical, the solubility and optimal formulation for the sodium salt may differ.

- For Research Use Only: This compound is for research purposes only and not for human consumption [1] [2] [3].

References

Batabulin Sodium: Properties and Solubility

Batabulin sodium is an antitumor agent that acts by covalently binding to specific β-tubulin isotypes (β1, β2, and β4) at a conserved cysteine residue (Cys-239), leading to the disruption of microtubule polymerization, cytoskeletal collapse, and eventual apoptotic cell death [1] [2].

The table below summarizes its key physicochemical properties and solubility data:

| Property | Value / Description |

|---|---|

| CAS Number | 195533-98-3 [1] |

| Molecular Formula | C₁₃H₆F₆NNaO₃S [1] [2] |

| Molecular Weight | 393.23 g/mol [1] |

| Appearance | Off-white to light yellow solid powder [1] |

| Primary Target | β-tubulin [2] |

| Mechanism of Action | Covalent binding to β-tubulin isotypes, disrupting microtubule polymerization [1] [2] |

| Solubility in DMSO | ~125 mg/mL (~317.87 mM) [1] [2] |

Stock Solution Preparation and Formulations

For in vitro studies, this compound is highly soluble in DMSO. The following table outlines the preparation of common stock solutions:

| Target Concentration | Amount of this compound to Dissolve in 1 mL of DMSO |

|---|---|

| 100 mg/mL | 100 mg |

| 50 mg/mL | 50 mg |

| 10 mM (3.93 mg/mL) | 3.93 mg |

> Note: The product is for research use only, not for human use. DMSO is hygroscopic, and using a newly opened container is recommended for optimal solubility [2]. Aliquot and store the stock solution at -20°C for short-term use (about one month) or at -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles [1] [2].

In Vitro Experimental Protocols

The following assays, using MCF7 cells (a human breast cancer cell line), can be performed to characterize the biological activity of this compound [1] [2].

Cell Cycle Analysis Protocol

This protocol assesses the compound's ability to induce cell cycle arrest at the G2/M boundary.

- Cell Line: MCF7 cells [1] [2].

- Treatment: Treat cells with this compound at concentrations of 30 nM, 100 nM, and 300 nM [1] [2].

- Incubation Duration: 24 hours [1] [2].

- Procedure:

- After treatment, collect both attached and detached cells.

- Wash cells with phosphate-buffered saline (PBS).

- Fix cells in 70% cold ethanol overnight at -20°C.

- Centrifuge and resuspend the cell pellet in PBS containing DNase-free RNase (e.g., 10 mg/mL).

- Incubate at 37°C for 30 minutes.

- Add propidium iodide (PI) to a final concentration of approximately 5 μg/mL to stain cellular DNA.

- Analyze DNA content using a flow cytometer, collecting at least 20,000 events per sample [1] [3].

- Expected Outcome: Treatment with this compound should result in approximately 25–30% of cells exhibiting tetraploid (4n) DNA content, indicating arrest at the G2/M phase [1] [2].

Apoptosis Analysis Protocol

This protocol detects the induction of programmed cell death.

- Cell Line: MCF7 cells [1] [2].

- Treatment: Treat cells with this compound at 30 nM, 100 nM, and 300 nM [1] [2].

- Incubation Duration: 24 hours and 48 hours [1] [2].

- Procedure:

- Expected Outcome:

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and the sequential workflow for the key in vitro experiments described above.

Critical Notes and Safety

- Sterile Technique: Maintain aseptic conditions throughout all cell-based procedures to prevent contamination.

- Compound Handling: Always use appropriate personal protective equipment (PPE) when handling the compound and organic solvents like DMSO.

- Control Groups: Every experiment must include vehicle control groups (e.g., cells treated with the same concentration of DMSO used for the drug) to account for any solvent-induced effects.

- Data Interpretation: The provided protocols and expected results are based on referenced literature and should be used as a guideline. InvivoChem and MedChemExpress note that they have not independently validated all methods, so results should be interpreted within the context of your experimental system [1] [2].

References

Comprehensive Application Notes and Protocols for Batabulin Sodium Working Solution Preparation

Introduction to Batabulin Sodium

This compound (Synonyms: T138067 sodium) is a potent antitumor agent that belongs to the class of pentafluorophenylsulfonamide compounds. This small molecule therapeutic agent exerts its antiproliferative effects through a unique mechanism involving covalent binding to β-tubulin isotypes, leading to disruption of microtubule polymerization. This compound has demonstrated significant efficacy in various in vitro and in vivo cancer models, particularly against malignant gliomas and drug-sensitive CCRF-CEM tumors. The compound is characterized by its selective binding to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes, resulting in collapse of the cytoskeleton, cell-cycle arrest at G2/M boundary, and ultimately induction of apoptotic cell death. This document provides comprehensive application notes and detailed protocols for preparing this compound working solutions to ensure optimal performance in experimental settings.

Chemical Properties and Basic Information

This compound (CAS No.: 195533-98-3) has a molecular formula of C~13~H~6~F~6~NNaO~3~S and a molecular weight of 393.24 g/mol. The compound appears as an off-white to light yellow solid and is supplied as a soluble sodium salt form to enhance its bioavailability and handling properties. This compound is classified as a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity, developed initially by Amgen, Inc. [1] [2]

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 195533-98-3 |

| Molecular Formula | C~13~H~6~F~6~NNaO~3~S |

| Molecular Weight | 393.24 g/mol |

| Appearance | Off-white to light yellow solid |

| Chemical Name | 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide sodium salt |

| Storage Conditions | -20°C (powder), -80°C (solution); sealed container, protected from moisture |

Mechanism of Action

This compound exerts its antitumor effects through a uniquely targeted mechanism involving direct covalent modification of tubulin subunits. The compound binds selectively and irreversibly to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes. This specific interaction disrupts normal microtubule polymerization dynamics, leading to collapse of the cellular cytoskeleton. Subsequently, treated cells undergo cell-cycle arrest at the G2/M boundary, experience increases in chromosomal ploidy, and ultimately undergo apoptotic cell death. This mechanism distinguishes this compound from other tubulin-targeting agents like taxanes or vinca alkaloids that target different tubulin domains or act through non-covalent interactions [1] [2].

Solution Preparation Protocols

Stock Solution Preparation

Primary Stock Solution (10 mM concentration):

- Equipment and Reagents: this compound powder, anhydrous DMSO (High Purity Grade), analytical balance, sterile glass vials, volumetric pipettes, sonication bath.

- Weighing: Accurately weigh 3.93 mg of this compound powder using an analytical balance for a 1 mL stock solution.

- Dissolution: Transfer the weighed powder to a sterile glass vial and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.

- Solubilization: Sonicate the mixture for 5-10 minutes at room temperature until completely dissolved. The solution should appear clear without visible particulates.

- Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 50-100 μL) to minimize freeze-thaw cycles.

- Storage: Store aliquots at -80°C for long-term storage (6 months) or at -20°C for short-term use (1 month). Ensure containers are tightly sealed and protected from light and moisture [1] [3].

Alternative Solvent Systems: For experiments requiring reduced DMSO concentrations, this compound can be initially dissolved in a minimal volume of DMSO (not exceeding 5% final concentration) followed by dilution with appropriate aqueous buffers. The compound has demonstrated compatibility with hydrogel-based delivery systems for sustained release formulations, which can extend plasma residence time in animal models [2].

Table 2: this compound Solution Preparation Guide

| Solution Type | Concentration | Storage Conditions | Stability Duration | Recommended Uses |

|---|---|---|---|---|

| Primary Stock | 10 mM in DMSO | -80°C, sealed container | 6 months | Long-term storage, multiple experiments |

| Working Stock | 1 mM in DMSO | -20°C, sealed container | 1 month | Medium-term use, frequent experiments |

| Cell Culture Working Solution | 1-100 μM in culture medium | 4°C | 24 hours | Immediate in vitro applications |

| In Vivo Formulation | 1-5 mg/mL in saline | Room temperature | 4 hours | Animal studies, acute toxicity models |

Working Solution Preparation for Cell-Based Assays

Serial Dilution Method:

- Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 μL of 10 mM stock with 90 μL of anhydrous DMSO.

- Working Solutions: Further dilute the intermediate solution in appropriate cell culture medium to achieve final concentrations typically ranging from 30 nM to 300 nM for cell-based assays.

- Controls: Always include vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1-0.5% v/v) to account for solvent effects.

- Quality Assessment: Visually inspect solutions for precipitation or turbidity before use. For critical applications, confirm stability via HPLC if available [1].

In Vitro Application Protocols

Cell Culture Treatment Protocol

Materials Required:

- Cell lines (e.g., MCF7 breast cancer cells, CCRF-CEM leukemic cells)

- This compound working solutions (30 nM, 100 nM, 300 nM in culture medium)

- Complete cell culture medium

- Tissue culture plates (6-well, 12-well, or 96-well format depending on assay)

- Standard cell culture equipment (CO~2~ incubator, biosafety cabinet, centrifuge)

Procedure:

- Cell Seeding: Seed cells at appropriate density (e.g., 5 × 10^4^ cells/mL for MCF7) in complete growth medium and allow to adhere overnight.

- Treatment Application: Replace medium with fresh medium containing this compound at desired concentrations (30-300 nM).

- Incubation: Incubate cells for specified duration (typically 24-48 hours) at 37°C in a 5% CO~2~ humidified atmosphere.

- Assessment: Process cells for downstream analyses including cell cycle analysis, apoptosis assays, and morphological examination [1].

Assessment of Antiproliferative Effects

Cell Cycle Analysis:

- Harvesting: Collect treated cells by trypsinization at 24 hours post-treatment.

- Fixation: Fix cells in 70% ethanol at -20°C for at least 2 hours.

- Staining: Resuspend fixed cells in propidium iodide staining solution (containing RNase A) and incubate for 30 minutes at 37°C.

- Analysis: Analyze DNA content by flow cytometry. This compound treatment typically shows approximately 25-30% tetraploid (4n) DNA content, indicating arrest at G2/M phase [1].

Apoptosis Assessment:

- Staining: Harvest cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions.

- Analysis: Analyze by flow cytometry within 1 hour of staining.

- Expected Results: After 24-hour exposure to 100 nM this compound, approximately 25-30% of cells typically show apoptotic characteristics. This increases to 50-80% after 48-hour exposure [1].

Figure 1: Experimental workflow for in vitro assessment of this compound effects on cultured cells.

In Vivo Application Protocols

Animal Model Dosing Protocol

Materials:

- This compound powder

- Sterile saline or appropriate vehicle

- Male athymic nude mice (6-8 weeks old, 20-25 g)

- Injection equipment (syringes, needles)

- Animal scale for body weight measurement

Formulation Preparation:

- Vehicle Selection: Use sterile saline or alternative approved vehicles for in vivo studies.

- Concentration: Prepare at 4-5 mg/mL concentration to allow appropriate dosing volumes.

- Solubilization: Mix thoroughly using vortex mixer and confirm complete dissolution by visual inspection.

- Stability: Use formulations within 4 hours of preparation when stored at room temperature [1].

Dosing Regimen:

- Dosage: 40 mg/kg this compound for CCRF-CEM xenograft models.

- Administration Route: Intraperitoneal injection.

- Schedule: Once per week on days 5, 12, and 19 post-tumor implantation.

- Monitoring: Regularly monitor tumor dimensions and animal body weight throughout the study period.

- Endpoint Analysis: Assess tumor growth inhibition and collect tissues for histopathological examination [1].

Efficacy Assessment in Xenograft Models

Tumor Measurement:

- Caliper Measurements: Measure tumor dimensions twice weekly using digital calipers.

- Volume Calculation: Calculate tumor volume using the formula: V = (length × width^2^)/2.

- Statistical Analysis: Compare tumor growth curves between treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).

Expected Outcomes: this compound treatment at 40 mg/kg weekly typically demonstrates significant impairment of drug-sensitive CCRF-CEM tumor growth compared to vehicle-treated controls. The compound shows moderate hematologic and gastrointestinal toxicity in mouse models that should be carefully monitored during studies [1] [2].

Safety and Handling Procedures

This compound requires careful handling due to its potential health hazards and aquatic toxicity. Adherence to safety protocols is essential for researcher protection and environmental safety.

Table 3: Safety Profile and Handling Guidelines

| Hazard Category | Classification | Precautionary Measures | Emergency Procedures |

|---|---|---|---|

| Acute Oral Toxicity | Category 4 (H302) | Avoid eating, drinking, or smoking during handling | If swallowed: Call poison center; rinse mouth |

| Aquatic Toxicity | Category 1 (H410) | Prevent release to environment | Collect spillage; dispose according to regulations |

| General Handling | N/A | Use in well-ventilated areas; avoid dust formation | Eye contact: Flush with water; seek medical attention |

Personal Protective Equipment (PPE)

Minimum Requirements:

- Eye Protection: Safety goggles with side-shields

- Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile)

- Body Protection: Laboratory coat or protective clothing

- Respiratory Protection: Suitable respirator when handling powder forms or when adequate ventilation cannot be ensured [3]

Spill and Disposal Procedures

Spill Management:

- Containment: Immediately contain the spill using appropriate absorbent materials.

- Cleanup: Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders).

- Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

- Disposal: Dispose of contaminated material as hazardous waste according to institutional and governmental regulations [3].

Waste Disposal:

- Product Disposal: Dispose of substance in accordance with prevailing country, federal, state, and local regulations.

- Contaminated Packaging: Conduct recycling or disposal in accordance with applicable regulations.

- Documentation: Maintain proper records of hazardous waste disposal as required by institutional policies [3].

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor solubility in aqueous buffers | Low aqueous solubility of compound | Ensure initial dissolution in DMSO; do not exceed 5% DMSO in final solution |

| Reduced biological activity | Stock solution degradation due to improper storage | Prepare fresh aliquots; avoid repeated freeze-thaw cycles; store at -80°C |

| High background toxicity in cell assays | Excessive DMSO concentration | Ensure final DMSO concentration does not exceed 0.5% in cell culture media |

| Inconsistent in vivo results | Formulation instability | Prepare fresh dosing solutions immediately before administration |

| Precipitate formation in working solutions | Rapid dilution or temperature shock | Slowly add compound solution to warmed buffer with gentle mixing |

Conclusion

This compound represents a valuable research tool for investigating novel antitumor strategies targeting tubulin polymerization. The protocols outlined in this document provide reproducible methods for preparing and characterizing this compound working solutions across various experimental applications. Attention to solution stability, appropriate handling procedures, and careful experimental design are critical for obtaining reliable and interpretable results. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles of proper compound formulation and handling. The unique mechanism of action of this compound, coupled with its demonstrated efficacy in preclinical models, continues to make it a compound of significant interest in cancer drug development research.

References

Batabulin sodium animal model CCRF-CEM tumors

Experimental Data Summary

The table below summarizes the key in vivo findings for Batabulin sodium against CCRF-CEM tumors from the available literature [1] [2].

| Parameter | Details |

|---|---|

| Compound | This compound (also referred to as T67 or Batabulin) [1] [2] |

| Animal Model | Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g [1] [2] |

| Cell Line | CCRF-CEM (drug-sensitive) [1] [2] |

| Dosage | 40 mg/kg [1] [2] |

| Route | Intraperitoneal injection [1] [2] |

| Schedule | Once per week; on days 5, 12, and 19 [1] [2] |

| Reported Outcome | Impaired growth of CCRF-CEM tumors [1] [2] |

Proposed Mechanism of Action

Batabulin is an antitumor agent that disrupts the cell's structural framework. Its primary mechanism involves covalently and selectively binding to a subset of β-tubulin isotypes (β1, β2, β4) at a conserved Cys-239 residue. This binding disrupts normal microtubule polymerization, which is critical for maintaining cell shape and enabling cell division [1] [2].

The subsequent cellular events, based on in vitro studies in MCF7 breast cancer cells, are outlined below [1] [2]:

Information Gaps and Limitations

The search results provide very limited data for constructing a full application note. Key information that is missing includes:

- Complete Experimental Protocol: Details such as tumor implantation methods, group sizes, randomization procedures, and tumor measurement techniques are not available.

- Comprehensive Results: The source only states that Batabulin "impairs the growth" without providing quantitative data on tumor volume, weight, or statistical analyses.

- Animal Welfare Details: Information on housing conditions, diet, and ethical approvals is absent.

- Pharmacokinetic Data: There is no information on the compound's absorption, distribution, or metabolism in vivo.

- Toxicity Profile: Aside from the efficacy outcome, detailed records of animal body weight changes or other signs of toxicity are not provided.

Suggested Research Applications

Despite the limited data, the available information suggests this model could be used in the following contexts:

- Validating Antimitotic Agents: As a positive control for compounds targeting tubulin and microtubule dynamics.

- Studying Drug Resistance: Comparing effects in drug-sensitive vs. drug-resistant leukemia cell lines.

- Combination Therapy Screening: Investigating synergistic effects of Batabulin with other chemotherapeutic agents.

How to Proceed

Given the scarcity of details in the publicly available search results, I suggest the following steps to obtain a complete protocol:

- Consult Primary Literature: Search for the original pre-clinical research articles that first established this animal model for Batabulin. The data in the chemical databases [1] [2] is likely derived from these earlier studies.

- Refine Your Search: Use specific terms from the available data (e.g., "T138067 CCRF-CEM nude mice") in scientific databases like PubMed or Google Scholar to locate the full-text papers.

References

Comprehensive Application Notes and Protocols for Batabulin Sodium: Storage, Handling, and Experimental Use

Introduction to Batabulin Sodium

This compound (also known as T138067 sodium) is a synthetic pentafluorophenylsulfonamide with significant antineoplastic activity against various cancer cell lines. This small molecule therapeutic agent functions as a microtubule polymerization disruptor through its unique mechanism of covalently and selectively binding to β-tubulin isoforms at a conserved cysteine residue (Cys-239). This binding leads to cytoskeletal collapse, cell cycle arrest at the G2/M boundary, and ultimately apoptotic cell death in susceptible tumor cells. [1] [2]

The compound's chemical structure features both pentafluorophenyl and fluoro-methoxyphenyl groups connected through a sulfonamide linkage, contributing to its target selectivity and biological activity. As with many fluorinated compounds, the presence of multiple fluorine atoms enhances metabolic stability and membrane permeability while providing electronic effects that influence protein binding. [3] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound to ensure compound integrity and experimental reproducibility in research settings.

Chemical and Physical Properties

Structural Characteristics

This compound possesses distinct physicochemical properties that influence both its biological activity and handling requirements:

- Molecular Formula: C₁₃H₆F₆NNaO₃S [4] [1] [5]

- Molecular Weight: 393.23-393.24 g/mol [4] [1] [5]

- CAS Number: 195533-98-3 (this compound); 195533-53-0 (Batabulin free acid) [4] [2]

- Appearance: Off-white to light yellow solid powder [1] [2]

- Elemental Analysis: C, 39.71%; H, 1.54%; F, 28.99%; N, 3.56%; Na, 5.85%; O, 12.21%; S, 8.15% [2]

- Solubility: Freely soluble in DMSO (~125 mg/mL or ~317.87 mM); not soluble in water [1] [2]

Table 1: Thermodynamic Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 403.3°C | At 760 mmHg | [1] |

| Flash Point | 197.7°C | Not specified | [1] |

| Vapor Pressure | 1.03E-06 mmHg | At 25°C | [1] |

| LogP | 5.004 | Partition coefficient | [1] |

| Hydrogen Bond Donor Count | 0 | - | [1] |

| Hydrogen Bond Acceptor Count | 10 | - | [1] |